4-Pyridinecarboxylic acid, 2-[[(2-thienylcarbonyl)amino]thioxomethyl]hydrazide
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Overview
Description
4-Pyridinecarboxylic acid, 2-[[(2-thienylcarbonyl)amino]thioxomethyl]hydrazide is a complex organic compound that belongs to the class of pyridinecarboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylic acid, 2-[[(2-thienylcarbonyl)amino]thioxomethyl]hydrazide typically involves multiple steps. One common method starts with the preparation of 4-pyridinecarboxylic acid, which is then converted into its corresponding hydrazide. The hydrazide is then reacted with 2-thienylcarbonyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarboxylic acid, 2-[[(2-thienylcarbonyl)amino]thioxomethyl]hydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group into alcohols or amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Pyridinecarboxylic acid, 2-[[(2-thienylcarbonyl)amino]thioxomethyl]hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxylic acid, 2-[[(2-thienylcarbonyl)amino]thioxomethyl]hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The thienyl group and hydrazide moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid: Another pyridinecarboxylic acid with a carboxyl group at the 4-position.
Nicotinic Acid: A pyridinecarboxylic acid with a carboxyl group at the 3-position.
Picolinic Acid: A pyridinecarboxylic acid with a carboxyl group at the 2-position.
Uniqueness
4-Pyridinecarboxylic acid, 2-[[(2-thienylcarbonyl)amino]thioxomethyl]hydrazide is unique due to the presence of the thienyl group and the hydrazide moiety, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications that are not achievable with other pyridinecarboxylic acids.
Properties
CAS No. |
649547-09-1 |
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Molecular Formula |
C12H10N4O2S2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[(pyridine-4-carbonylamino)carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H10N4O2S2/c17-10(8-3-5-13-6-4-8)15-16-12(19)14-11(18)9-2-1-7-20-9/h1-7H,(H,15,17)(H2,14,16,18,19) |
InChI Key |
YWGZMWOMMMYIKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=S)NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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